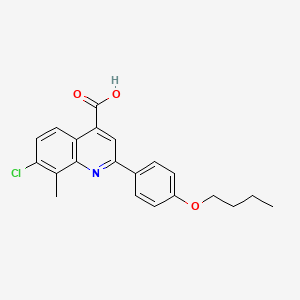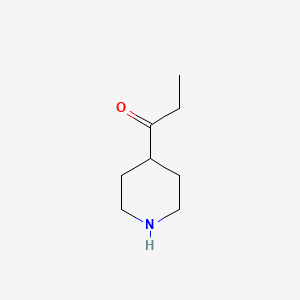
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activity Studies
- Myorelaxant Activity : A study by Khelili et al. (2012) synthesized and evaluated N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides for pharmacological activity. The compounds displayed strong myorelaxant activity on rat uterus, with bromine-substituted compounds being particularly active, suggesting selectivity towards uterine smooth muscle without marked inhibitory effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Antiallergic Agents
- Antiallergic Activity : Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to explore the effects of substituents on antiallergic activity. One compound in this series was found to be significantly more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis assay, highlighting its potential as an antiallergic agent (Honma et al., 1983).
Anti-Tubercular Agents
- Anti-Tubercular Activity : A study by Srinivasarao et al. (2020) focused on designing, synthesizing, and evaluating substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity with low cytotoxicity to human cells, indicating potential for further development as anti-tubercular agents (Srinivasarao et al., 2020).
Insecticidal Activity
- Insecticidal Activity : Research by Sawada et al. (2003) synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide to explore their insecticidal activity. Some analogues, particularly those with benzodioxole and dihydrobenzodioxine substituents, showed high activity against the common cutworm, offering insights into the design of novel insecticides (Sawada et al., 2003).
Material Science and Crystal Engineering
- Molecular Solids and Hydrogen Bonding : A study by Wang et al. (2014) examined the formation of novel crystals with N-containing heterocycles, including 2,3-dimethyl pyrazine. The research highlighted the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures, with implications for material science and crystal engineering (Wang et al., 2014).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-4-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-14-1-2-16-17(13-14)25-12-11-24-16)22-9-7-21(8-10-22)15-3-5-19-6-4-15/h1-6,13H,7-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPUVODJZTPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141684 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865659-75-2 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865659-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine](/img/structure/B3159917.png)



![2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B3159936.png)
![6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3159945.png)
![11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine](/img/structure/B3159947.png)
![Methyl 3-[bis(phenoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B3159954.png)
![methyl 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylate](/img/structure/B3159959.png)
![5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate](/img/structure/B3159969.png)

![tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B3159996.png)
![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)